2-(4-Nitrophenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate
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Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the chloro groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The carboxylic acid group on the quinoline ring can be esterified with 2-(4-nitrophenyl)-2-oxoethyl alcohol using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and palladium on carbon.
Substitution: The chloro groups can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Reduction of nitro group: Formation of 2-(4-aminophenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate.
Substitution of chloro groups: Formation of various substituted quinoline derivatives.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate may have applications in:
Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent.
Biological Research: Studying its effects on cellular pathways and molecular targets.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. Detailed studies would be required to elucidate its exact molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Nitroquinolines: Compounds with nitro groups on the quinoline ring, known for their biological activities.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C24H14Cl2N2O5 |
---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H14Cl2N2O5/c25-16-8-4-14(5-9-16)21-12-19(18-2-1-3-20(26)23(18)27-21)24(30)33-13-22(29)15-6-10-17(11-7-15)28(31)32/h1-12H,13H2 |
InChI Key |
CNMMTTQRNMCVOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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